Potassium 5-(methoxycarbonyl)nicotinate

Overview

Description

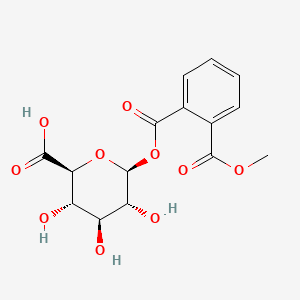

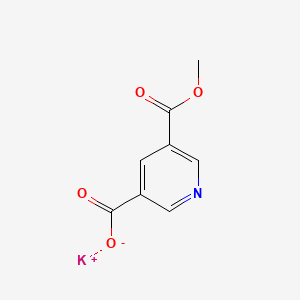

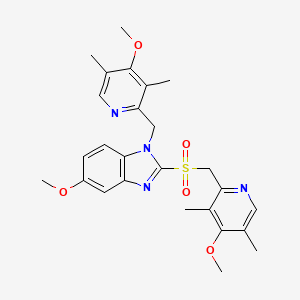

Potassium 5-(methoxycarbonyl)nicotinate is a chemical compound with the molecular formula C8H6KNO4 . It is used in research as a novel building block .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a methoxycarbonyl group and a potassium ion . The molecular weight is approximately 219.236 Da .Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.236 Da and a monoisotopic mass of 218.993393 Da . Additional physical and chemical properties are not provided in the search results.Scientific Research Applications

Potassium in Agriculture

Potassium plays a crucial role in agriculture, enhancing plant growth, improving resistance to stress conditions like drought, heat, and salinity, and increasing crop yield and quality. Research highlights the importance of potassium in plant physiology, including its involvement in the regulation of photosynthesis, protein synthesis, and water use efficiency. The development of potassium-efficient crop varieties and the use of potassium solubilizing bacteria (KSB) are emerging as sustainable approaches to address the global challenge of potassium deficiency in agricultural soils (Zörb, Senbayram, & Peiter, 2014).

Pharmacological Properties

While the compound Potassium 5-(methoxycarbonyl)nicotinate itself is not discussed, research on related potassium compounds, such as nicorandil, shows promising pharmacological properties, including cardioprotective effects. Nicorandil, for instance, acts as a vasodilator and is used in the treatment of ischemic heart disease. It showcases the potential of potassium-containing compounds in medical applications, highlighting the importance of exploring other potassium-based compounds for therapeutic purposes (Markham, Plosker, & Goa, 2000).

Mechanism of Action

While the specific mechanism of action for Potassium 5-(methoxycarbonyl)nicotinate is not provided, it’s worth noting that nicotine, a related compound, acts as an agonist at nicotinic acetylcholine receptors . This interaction facilitates neurotransmitter release, mediating the complex actions of nicotine in tobacco users .

properties

IUPAC Name |

potassium;5-methoxycarbonylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4.K/c1-13-8(12)6-2-5(7(10)11)3-9-4-6;/h2-4H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXKBCTXZLXUHEH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6KNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678179 | |

| Record name | Potassium 5-(methoxycarbonyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27247-34-3 | |

| Record name | Potassium 5-(methoxycarbonyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

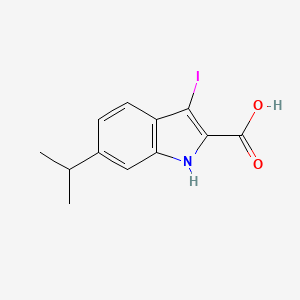

![(7R,8aS)-7-Hydroxy-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B586057.png)

![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B586059.png)

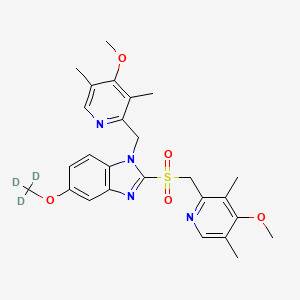

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)

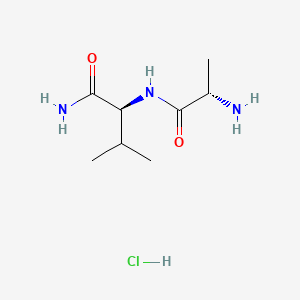

![(3AR,6aS)-tetrahydro-1H-furo[3,4-d]imidazol-2(3H)-one](/img/structure/B586072.png)